Dimethyl-W84 dibromide
Description
Dimethyl-W84 dibromide (CAS 402475-33-6) is a quaternary ammonium compound with a molecular weight of 736.6 g/mol. It acts as a potent and selective negative allosteric modulator of the M2 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor (GPCR) . Structurally, it contains two isoindolone moieties linked via a hexamethylene chain, with dimethylammonium groups at both termini . Its biochemical mechanism involves binding to an allosteric site on the M2 receptor, reducing agonist affinity and accelerating the receptor's return to an inactive state .
Key properties include:
- Solubility: Soluble in water and DMSO .
- Biochemical Activity: Blocks agonist-induced receptor activation with an EC50 (concentration causing half-maximal inhibition) of 3 nM for slowing N-methylscopolamine ([³H]NMS) dissociation .
- Kinetics: Exhibits rapid association/dissociation rates (e.g., 212 ms for acetylcholine-induced FRET signal reversal) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJFAZNCPZJLE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Phthalimidopropyl Amine Formation
The synthesis begins with the reaction of hexamethylene diamine with phthalic anhydride in a 1:2 molar ratio under anhydrous conditions. This step forms a bis-phthalimide intermediate, as outlined in patent WO2008134327A1.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst: Triethylamine (TEA) at 0.1 eq.
The intermediate is isolated via filtration and washed with cold ethanol to yield a white crystalline solid (85–90% purity).
Quaternization: Introduction of Dimethylammonium Groups
The bis-phthalimide intermediate undergoes quaternization using bromoethane in the presence of dimethylamine. This step introduces the cationic dimethylammonium groups critical for allosteric modulation.
Optimized Parameters :
-
Molar ratio: 1:4 (bis-phthalimide to bromoethane).
-
Solvent: Acetonitrile at reflux (82°C).
The crude product is precipitated using diethyl ether and dried under vacuum, achieving 70–75% yield before purification.
Purification and Quality Control
Recrystallization
The quaternized product is dissolved in hot ethanol (80°C) and gradually cooled to 4°C to induce crystallization. This step removes unreacted bromoethane and dimethylamine residues.
Column Chromatography
Further purification employs reverse-phase C18 chromatography with a gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA). Fractions containing Dimethyl-W84 dibromide are lyophilized to yield a hygroscopic powder.
Final Purity : ≥98% (HPLC analysis).
Industrial-Scale Production
Large-scale synthesis (≥1 kg batches) utilizes automated reactors to ensure consistency. Key adaptations include:
-
Continuous Flow Systems : Enhance mixing efficiency during quaternization.
-
In-Line Analytics : Real-time HPLC monitoring reduces batch failures.
Scale-Up Challenges :
-
Exothermic reactions require precise temperature control.
-
Bromide counterion stability in aqueous solutions necessitates pH monitoring (optimal pH 6.5–7.5).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/0.1% TFA).
-
Elemental Analysis : C 54.2%, H 6.4%, N 7.3% (theory: C 54.5%, H 6.5%, N 7.6%).
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions: Dimethyl-W84 dibromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complex formation with other chemical entities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Complex Formation: Involves coordination with metal ions under controlled pH and temperature conditions.
Major Products:
Scientific Research Applications
Scientific Research Applications
-
Neuroscience :
- Dimethyl-W84 dibromide is used extensively in neuroscience research to investigate the role of M2 muscarinic receptors in various neurological conditions. Its ability to modulate cholinergic signaling makes it a valuable tool for studying diseases such as Alzheimer's and schizophrenia.
- Case Study : In a study examining the effects of allosteric modulators on M2 receptors, Dimethyl-W84 was shown to enhance the binding affinity of radiolabeled orthosteric antagonists, providing insights into receptor dynamics and signaling pathways .
-
Pharmacology :
- The compound serves as a reference standard in pharmacological studies aimed at understanding receptor-ligand interactions and allosteric modulation mechanisms.
- Data Table : Comparison of Allosteric Modulators
-
Drug Development :
- Researchers are exploring this compound's potential therapeutic applications in developing drugs targeting muscarinic receptors for treating various conditions.
- Example : Studies have indicated that compounds like Dimethyl-W84 could lead to new treatments for cognitive deficits associated with Alzheimer's disease by enhancing cholinergic signaling through M2 modulation .
-
Biochemical Research :
- The compound is utilized in biochemical assays to explore receptor pharmacology and the effects of allosteric modulation on cellular signaling pathways.
- Case Study : A fluorescence resonance energy transfer (FRET) study demonstrated how Dimethyl-W84 affects M2 receptor interactions with other proteins, providing insights into its role in cellular communication .
Mechanism of Action
Dimethyl-W84 dibromide exerts its effects by binding to the allosteric site of the M2 muscarinic acetylcholine receptor. This binding hinders the dissociation of the orthosteric antagonist N-methylscopolamine, thereby modulating receptor activity. The molecular targets involved include the M2 receptor, and the pathways affected are primarily related to neurotransmitter signaling in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethyl-W84 dibromide belongs to a class of bisquaternary allosteric modulators targeting mAChRs. Below is a comparative analysis with structurally or functionally related compounds:
Gallamine
- Structure : A trisquaternary ammonium compound.
- Activity : Negative allosteric modulator at M2 receptors but less potent (EC50 = 180 nM in Na,K,Pi buffer; 16,000 nM in Mg,Tris buffer) .
- Kinetics : Faster reversal of agonist effects (87 ms for acetylcholine vs. 212 ms for Dimethyl-W84) .
- Selectivity : Stronger effects in cardiac tissue due to higher receptor density .
Alcuronium
- Structure : A steroid-based bisquaternary ammonium compound.
- Activity : Most potent allosteric modulator in its class (EC50 = 4 nM in Na,K,Pi buffer) .
- Mechanism : Stabilizes the receptor in an inactive state, similar to Dimethyl-W84, but with higher affinity .
Tacrine
- Structure: A monoquaternary acridine derivative.
- Activity: Atypical allosteric modulator; inhibits Dimethyl-W84 binding non-competitively, suggesting binding to a distinct allosteric site .
- Efficacy : Low potency (EC50 ≈ 100,000 nM) compared to Dimethyl-W84 .
Duo3 (4,4'-Bis-[(2,6-dichloro-benzyloxy-imino)-methyl]-1,1'-propane-1,3-diyl-bis-pyridinium dibromide)
- Structure : A bis-pyridinium compound with dichlorobenzyl groups.
- Activity : Inhibits Dimethyl-W84 binding with steep concentration-response curves, implying cooperative interactions between allosteric sites .
Data Tables
Table 1: Comparative Allosteric Potency (EC50)
Table 2: Kinetic Parameters
| Compound | Association Rate (ms) | Dissociation Rate (ms) | Agonist Tested |
|---|---|---|---|
| Dimethyl-W84 | 212 | 175 | Acetylcholine |
| Gallamine | 87 | 105 | Acetylcholine |
Table 3: Structural and Physicochemical Properties
| Property | Dimethyl-W84 | Gallamine | Alcuronium |
|---|---|---|---|
| Molecular Weight | 736.6 | 891.6 | 665.6 |
| Solubility | Water, DMSO | Limited data | Ethanol |
| Stability | Hydrolyzed by esterases | Stable | Stable |
Key Research Findings
Kinetic Superiority : Dimethyl-W84 reverses agonist-induced receptor activation slower than gallamine but maintains higher selectivity for M2 over other mAChR subtypes .
Hydrolysis Sensitivity : Unlike gallamine, Dimethyl-W84’s activity may be reduced in esterase-rich environments, necessitating stabilized formulations .
Cooperative Binding: Tacrine and Duo3 modulate Dimethyl-W84’s effects non-competitively, suggesting complex interactions between multiple allosteric sites .
Therapeutic Potential: Dimethyl-W84’s high potency and selectivity make it a valuable tool for studying M2 receptor dynamics, though its instability limits clinical use .
Biological Activity
Dimethyl-W84 dibromide is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor (mAChR). This article delves into the compound's biological mechanisms, potential applications, and relevant research findings.
- Chemical Name : N,N’-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N’,N’-tetramethyl-1,6-hexanediamminium dibromide
- Molecular Formula : C₃₄H₄₈Br₂N₄O₄
- CAS Number : 402475-33-6
- Molecular Weight : 736.6 g/mol
- Purity : ≥98% (by HPLC)
- Solubility : Soluble in DMSO and water
This compound operates primarily through its interaction with the M2 muscarinic acetylcholine receptor, a G protein-coupled receptor involved in various physiological functions such as memory, heart rate regulation, and smooth muscle contraction. The compound acts as an allosteric modulator by binding to a site distinct from the acetylcholine binding site, thereby altering the receptor's conformation and enhancing its interaction with orthosteric antagonists like N-methylscopolamine. This interaction has been shown to slow the dissociation of these antagonists, prolonging their inhibitory effects on the receptor .
Biological Activity and Applications
The biological activity of this compound has been extensively studied in various contexts:
- Allosteric Modulation : It has been characterized as a potent allosteric modulator of M2 receptors, demonstrating a half-maximal effective concentration (EC50) of approximately 3 nM . This potency indicates its potential for therapeutic applications in conditions where modulation of cholinergic signaling is beneficial.
- Research Tool : Due to its ability to stabilize antagonist-receptor complexes, this compound serves as a valuable tool for investigating the M2 muscarinic receptor's role in neurological disorders and other diseases .
- Comparative Studies : In comparative studies against other allosteric ligands like gallamine, Dimethyl-W84 was found to be more than an order of magnitude more potent, with rapid kinetics observed in receptor interactions .
Case Studies and Research Findings
Several studies have highlighted the compound's effectiveness and mechanisms:
- A study utilizing fluorescence resonance energy transfer (FRET) methods demonstrated that Dimethyl-W84 can significantly alter FRET signals induced by agonists like acetylcholine, indicating its role in modulating receptor activity .
| Study | Methodology | Key Findings |
|---|---|---|
| FRET Analysis | Examined FRET signals in presence of agonists | Dimethyl-W84 reversed agonist-induced FRET signals; more potent than gallamine |
| Binding Studies | Assessed binding kinetics with [3H]pirenzepine | Reduced dissociation rates; significant allosteric modulation observed |
Q & A
Q. What are the established synthetic routes for Dimethyl-W84 dibromide, and how can its purity be validated?
this compound synthesis typically involves quaternization reactions of tertiary amines with dibromomethane derivatives. Key steps include optimizing reaction temperature (e.g., maintaining 60–80°C to avoid side products) and purification via recrystallization using polar aprotic solvents . Purity validation requires HPLC (>98% purity threshold) and elemental analysis (C, H, N content matching theoretical values). Mass spectrometry (ESI-MS) can confirm molecular weight (736.6 g/mol) and bromide counterion stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and quaternary ammonium groups (δ 3.0–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ confirm carbonyl groups, while 740–800 cm⁻¹ regions validate C-Br bonds .
- X-ray Crystallography : Resolves crystal packing (monoclinic system, space group P2₁/c) and cation-anion interactions (e.g., Br⁻···H hydrogen bonds) .
Q. How should researchers design experiments to assess this compound’s stability under storage conditions?
Conduct accelerated stability studies:
- Store aliquots at 4°C, -20°C, and room temperature.
- Analyze degradation via TLC (silica gel, chloroform/methanol eluent) at 0, 1, 3, and 6 months.
- Monitor hygroscopicity using dynamic vapor sorption (DVS) to determine optimal storage humidity (<40% RH recommended) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s receptor-binding data?
Discrepancies in M2 muscarinic receptor affinity (e.g., allosteric vs. orthosteric modulation) can arise from assay conditions. Standardize protocols:
- Use [³H]N-methylscopolamine dissociation assays with CHO-K1 cells expressing human M2 receptors.
- Control for buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4), which influence receptor-ligand kinetics .
- Compare results across multiple batches to isolate synthesis-related variability (e.g., trace solvent residues) .
Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with M2 receptor’s allosteric site (e.g., Asp103 and Tyr104 residues).
- MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability and water-mediated hydrogen bonds.
- QSAR Analysis : Correlate substituent effects (e.g., alkyl chain length) with pIC₅₀ values to prioritize synthetic targets .
Q. What methods validate the environmental safety of this compound in biomedical waste disposal?
- Degradation Studies : Apply EPA Method 8315A to quantify hydrolysis products in simulated landfill leachate (pH 4–9, 25°C).
- Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (OECD 201).
- Regulatory Compliance : Cross-reference with EPA CLP organic analysis protocols (e.g., OLC02.1 for low-concentration organics) .
Methodological Best Practices
- Reproducibility : Document synthesis steps (solvent grades, reaction times) and characterization data in supplementary materials per IUCr and Beilstein guidelines .
- Ethical Reporting : Disclose batch-to-batch variability and negative results (e.g., failed crystallization attempts) to aid peer validation .
- Interdisciplinary Collaboration : Integrate crystallographers, pharmacologists, and computational chemists to address structural-activity relationships holistically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
